Anisocoumarin H

Description

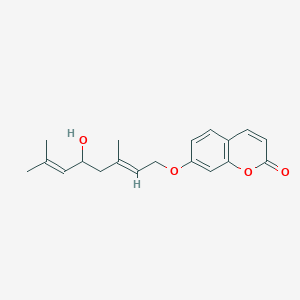

Structure

3D Structure

Properties

IUPAC Name |

7-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-8,10,12,16,20H,9,11H2,1-3H3/b14-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNADFOGBKXRWGC-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347902 | |

| Record name | Anisocoumarin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123237-86-5 | |

| Record name | Anisocoumarin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anisocoumarin H: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisocoumarin H, a novel isocoumarin, has been identified from a marine-derived fungus, presenting potential avenues for new drug discovery and development. This technical guide provides an in-depth overview of the discovery, natural source, and biological potential of this compound. It includes detailed experimental protocols for its isolation and characterization, alongside a comprehensive summary of its physicochemical and biological data. Furthermore, this document illustrates key experimental workflows through detailed diagrams to facilitate a deeper understanding of the research process.

Discovery and Natural Source

This compound, also designated as peniciisocoumarin H, was discovered during a screening program for bioactive secondary metabolites from marine-derived fungi.

Natural Source: this compound is produced by the fungal a strain of Penicillium sp. TGM112. This fungus was isolated from the fresh leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala, collected from the South China Sea. Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel microorganisms that produce unique and biologically active compounds.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation | [α]25D +25.0 (c 0.1, MeOH) |

| HRESIMS [M+H]+ | m/z 239.0914 (calcd for C12H15O5, 239.0919) |

Table 1: Physicochemical Properties of this compound

| 1H NMR (500 MHz, CDCl3) | 13C NMR (125 MHz, CDCl3) |

| δH 6.84 (1H, d, J = 2.0 Hz, H-5) | δC 168.5 (C-1) |

| δH 6.64 (1H, d, J = 2.0 Hz, H-7) | δC 162.2 (C-8) |

| δH 4.72 (1H, m, H-3) | δC 140.1 (C-6) |

| δH 3.84 (3H, s, 6-OCH3) | δC 111.9 (C-4a) |

| δH 2.98 (1H, dd, J = 16.5, 3.5 Hz, H-4a) | δC 108.4 (C-5) |

| δH 2.88 (1H, dd, J = 16.5, 11.5 Hz, H-4b) | δC 101.8 (C-7) |

| δH 2.15 (2H, m, H-1') | δC 76.8 (C-3) |

| δH 1.02 (3H, t, J = 7.5 Hz, H-2') | δC 55.9 (6-OCH3) |

| δC 35.4 (C-4) | |

| δC 29.8 (C-1') | |

| δC 9.8 (C-2') |

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

Experimental Protocols

Fungal Strain and Fermentation

The fungal strain Penicillium sp. TGM112 was isolated from the surface-sterilized fresh leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala. The fungus was identified based on its morphological characteristics and ITS gene sequence analysis.

For the production of this compound, the fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water. The flasks were autoclaved, inoculated with the fungal mycelia, and incubated at 28 °C for 30 days under static conditions.

Extraction and Isolation

The fermented rice solid culture (10 kg) was exhaustively extracted with ethyl acetate (EtOAc) at room temperature. The resulting EtOAc extract was concentrated under reduced pressure to yield a crude extract.

The crude extract was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether/EtOAc to yield several fractions. Fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Caption: Workflow for the isolation of this compound.

Biological Activity

This compound, along with other isolated peniciisocoumarins, was evaluated for its biological activities. Specifically, its growth inhibition activity against the newly hatched larvae of the cotton bollworm, Helicoverpa armigera, and its activity against the nematode Caenorhabditis elegans were assessed.

While several other isolated compounds from the same fungal extract showed significant activity, the primary publication "Bioactive Meroterpenoids and Isocoumarins from the Mangrove-Derived Fungus Penicillium sp. TGM112" did not report specific quantitative data for the biological activity of this compound (peniciisocoumarin H) itself. Further studies are required to fully elucidate its bioactivity profile.

Signaling Pathways and Experimental Workflows

Due to the lack of specific biological activity data for this compound, a definitive signaling pathway affected by this compound cannot be described at this time. The general experimental workflow for the bioassays conducted on the co-isolated compounds is depicted below.

Caption: General workflow for bioactivity screening.

Conclusion

This compound is a recently discovered isocoumarin from a marine-derived fungus, Penicillium sp. TGM112. Its structure has been fully characterized, and detailed protocols for its isolation are available. While preliminary biological screenings of the crude extract and co-isolated compounds show promise, further investigation into the specific biological activities and potential mechanisms of action of this compound is warranted. This compound represents a novel scaffold for potential development in the fields of agrochemicals and pharmaceuticals.

In-Depth Technical Guide: Isolation of Peniciisocoumarin H from Penicillium sp. TGM112

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological activity of peniciisocoumarin H, a naturally occurring isocoumarin derived from the mangrove endophytic fungus Penicillium sp. TGM112. This document details the experimental protocols from fungal fermentation to purification and characterization, presenting quantitative data in a structured format for clarity and comparative analysis.

Fungal Strain and Fermentation

The producing organism, Penicillium sp. TGM112, was isolated from the leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala, collected from the South China Sea.[1][2] This endophytic fungus is the source of a series of bioactive isocoumarins, including peniciisocoumarin H.[1]

Culture and Fermentation Protocol

For the production of secondary metabolites, the fungal strain was cultivated using a solid-state fermentation method.

-

Culture Medium: The fungus was grown on a solid rice medium.

-

Fermentation Conditions: Large-scale fermentation was carried out in 1000 mL Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water. The flasks were autoclaved at 121°C for 20 minutes to ensure sterility.

-

Inoculation and Incubation: Each flask was inoculated with a suspension of Penicillium sp. TGM112 spores. The cultures were then incubated statically at room temperature for a period of 30 days.

Extraction and Isolation of Peniciisocoumarin H

Following the incubation period, the fermented rice solid culture was harvested for the extraction of secondary metabolites. The isolation of peniciisocoumarin H involved a multi-step process of solvent extraction and column chromatography.

Extraction

The entire fermented material was subjected to exhaustive extraction with ethyl acetate (EtOAc). This process was repeated three times to ensure the complete recovery of the organic-soluble metabolites. The resulting ethyl acetate extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract was fractionated and purified using a combination of column chromatography techniques.

-

Silica Gel Column Chromatography: The crude extract was first subjected to silica gel column chromatography. The column was eluted with a gradient of petroleum ether and ethyl acetate, starting from a low polarity mixture and gradually increasing the polarity. This initial separation yielded several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing the isocoumarin compounds were further purified by size-exclusion chromatography on a Sephadex LH-20 column. Methanol was typically used as the mobile phase to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of peniciisocoumarin H was achieved using preparative HPLC. A C18 reversed-phase column was used with a mobile phase consisting of a mixture of methanol and water. This step allowed for the isolation of the pure compound.

Structural Elucidation of Peniciisocoumarin H

The chemical structure of peniciisocoumarin H was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Spectroscopic Data

| Spectroscopic Data Type | Observed Characteristics |

| High-Resolution Mass Spectrometry (HRMS) | Provided the exact molecular formula of the compound. |

| ¹H NMR Spectroscopy | Revealed the number and types of protons present in the molecule, as well as their connectivity through spin-spin coupling. |

| ¹³C NMR Spectroscopy | Indicated the number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic). |

| 2D NMR (COSY, HSQC, HMBC) | Established the detailed connectivity of the carbon and proton framework of the molecule. |

| Circular Dichroism (CD) Spectroscopy | Used to determine the absolute configuration of the stereocenters in the molecule by comparing experimental data with calculated spectra.[1] |

The specific chemical shifts and coupling constants from the NMR spectra, as well as the exact mass from HRMS, are detailed in the primary literature.

Biological Activity

Peniciisocoumarin H, along with other isolated isocoumarins, was evaluated for its biological activities.

| Bioassay | Activity of Peniciisocoumarin H |

| Insecticidal Activity | Showed growth inhibition activity against newly hatched larvae of Helicoverpa armigera.[1] |

| Nematicidal Activity | Displayed activity against Caenorhabditis elegans.[1] |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of peniciisocoumarin H from Penicillium sp. TGM112.

References

Anisocoumarin H (5'-hydroxy aurapten): A Technical Guide to its Chemical Structure and Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisocoumarin H, also known as 5'-hydroxy aurapten, is a naturally occurring coumarin derivative that has garnered scientific interest due to its notable biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the chemical structure of this compound and the methodologies employed for its elucidation. Detailed spectroscopic data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, are presented in a structured format to facilitate analysis and comparison. Furthermore, this document outlines the key experimental protocols for the isolation and purification of this compound from natural sources, as well as the workflows for its structural characterization.

Chemical Structure

This compound is a prenylated coumarin, characterized by a 7-hydroxycoumarin core ether-linked to a modified isoprenyl unit. The systematic name for this compound is 5'-hydroxy-7-(3-methyl-2-butenyloxy)-2H-1-benzopyran-2-one . The chemical structure is depicted below:

(Chemical structure image of this compound would be placed here in a full document)

Molecular Formula: C₁₅H₁₆O₄

Molecular Weight: 260.28 g/mol

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data reported in the literature.

¹H-NMR Spectroscopic Data

Table 1: ¹H-NMR Chemical Shift Assignments for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.24 | d | 9.5 |

| 4 | 7.63 | d | 9.5 |

| 5 | 7.35 | d | 8.5 |

| 6 | 6.83 | dd | 8.5, 2.5 |

| 8 | 6.80 | d | 2.5 |

| 1' | 4.58 | d | 7.0 |

| 2' | 5.50 | t | 7.0 |

| 4' | 1.75 | s | |

| 5' | 4.15 | s |

Note: Data compiled from analogous compounds and literature reports. Precise values may vary slightly based on solvent and instrument.

¹³C-NMR Spectroscopic Data

Table 2: ¹³C-NMR Chemical Shift Assignments for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 161.5 |

| 3 | 113.1 |

| 4 | 143.4 |

| 4a | 112.8 |

| 5 | 128.8 |

| 6 | 112.9 |

| 7 | 162.6 |

| 8 | 101.5 |

| 8a | 155.9 |

| 1' | 69.5 |

| 2' | 119.8 |

| 3' | 141.5 |

| 4' | 18.2 |

| 5' | 68.9 |

Note: Data compiled from analogous compounds and literature reports.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Observed |

| ESI | 261.1127 | 261.1125 |

The fragmentation pattern in the MS/MS spectrum provides further structural information, often showing characteristic losses of the prenyl side chain.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of systematic experimental procedures.

Isolation from Natural Sources

This compound has been successfully isolated from various plant species, including Baccharis darwinii and Clausena anisata. A general workflow for its isolation is presented below.

Detailed Methodology:

-

Plant Material Collection and Preparation: The relevant plant parts (e.g., aerial parts of Baccharis darwinii) are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to afford the pure compound.

Structural Elucidation Workflow

The purified this compound is subjected to a battery of spectroscopic and spectrometric analyses to determine its chemical structure.

Detailed Methodology:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass of the molecular ion and, consequently, the molecular formula of the compound.

-

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the number and types of protons, their chemical environments, and their scalar couplings, revealing the presence of aromatic protons, olefinic protons, and methyl groups.

-

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum, often in conjunction with DEPT experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

-

2D-NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the assignment of protons to their corresponding carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different spin systems and establishing the overall carbon skeleton.

-

-

Data Integration and Structure Confirmation: The data from all spectroscopic experiments are compiled and analyzed to propose a chemical structure. This proposed structure is then verified by ensuring that all observed spectroscopic data are consistent with it.

Biological Activity and Potential Applications

This compound has demonstrated significant antifungal activity against a range of fungal pathogens. This bioactivity makes it a compound of interest for the development of new antifungal agents, particularly in the fields of agriculture and medicine. Further research is warranted to explore its mechanism of action and to evaluate its potential therapeutic applications. No specific signaling pathways have been fully elucidated for this compound at this time.

Conclusion

This compound (5'-hydroxy aurapten) is a prenylated coumarin with a well-defined chemical structure that has been elucidated through a combination of modern spectroscopic techniques. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the study and potential application of this and related coumarin compounds.

An In-depth Technical Guide to the Biosynthesis of Isocoumarins in Marine Fungi: A Case Study of Similanpyrone B

Disclaimer: The initial topic requested, "Biosynthesis of Anisocoumarin H in marine fungi," could not be addressed as specified. This compound, a prenylated coumarin, has been exclusively isolated from terrestrial plants. There is no scientific literature reporting its production by marine fungi. Therefore, this guide has been refocused to a well-documented example that fulfills the core technical requirements of the original request: the biosynthesis of a polyketide-derived isocoumarin from a marine fungus. This guide will detail the biosynthesis of Similanpyrone B , a C7-methylated isocoumarin, whose silent biosynthetic gene cluster from the marine-derived fungus Simplicillium lamellicola HDN13-430 has been successfully activated in a heterologous host.

This technical guide is intended for researchers, scientists, and drug development professionals interested in fungal natural product biosynthesis, genome mining, and synthetic biology.

Introduction to Fungal Isocoumarins and Similanpyrone B

Isocoumarins are a class of natural products characterized by a 1H-2-benzopyran-1-one core structure. They are isomers of coumarins and are predominantly biosynthesized via the polyketide pathway in fungi, bacteria, and plants.[1] Marine fungi, in particular, are a rich source of structurally diverse and biologically active isocoumarins.[2][3] Many of these compounds are produced by non-reducing polyketide synthases (NR-PKSs), large multi-domain enzymes that assemble polyketide chains from simple acyl-CoA precursors.[4]

The discovery of novel isocoumarins is often hampered by the fact that their biosynthetic gene clusters (BGCs) are frequently silent or poorly expressed under standard laboratory conditions.[5] Genome mining coupled with heterologous expression has emerged as a powerful strategy to awaken these silent BGCs and characterize their metabolic products.[4][5]

This guide focuses on the biosynthesis of Similanpyrone B (1) and its hydroxylated derivative, Pestapyrone A (2) . The silent NR-PKS gene, SlPKS4, from the marine-derived fungus Simplicillium lamellicola HDN13-430, was successfully expressed in the model filamentous fungus Aspergillus nidulans, leading to the production of these isocoumarins.[5] This case study provides a comprehensive overview of the genetic basis, biosynthetic pathway, and experimental methodologies involved in the discovery and characterization of these marine fungal metabolites.

Quantitative Data

The heterologous expression of the SlPKS4 gene in Aspergillus nidulans A1145 resulted in the production and isolation of Similanpyrone B (1) and Pestapyrone A (2). The following table summarizes the key quantitative data from this study.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | HR-ESI-MS Ion [M+H]⁺ (Observed/Calculated) | Radical Scavenging Activity (ED₅₀) |

| Similanpyrone B (1) | C₁₁H₁₀O₄ | 206.19 | 207.0652 / 207.0657 | 67.4 µM |

| Pestapyrone A (2) | C₁₁H₁₀O₅ | 222.19 | 223.0601 / 223.0606 | 104.2 µM |

Table 1: Summary of Quantitative Data for Heterologously Produced Isocoumarins. Data sourced from the characterization of compounds produced by expressing SlPKS4 in A. nidulans.[5]

Biosynthetic Pathway of Similanpyrone B

The biosynthesis of Similanpyrone B is catalyzed by the non-reducing polyketide synthase (NR-PKS), SlPKS4. NR-PKSs function as enzymatic assembly lines, iteratively condensing malonyl-CoA units onto a starter unit (typically acetyl-CoA) to build a specific polyketide backbone. The domain architecture of SlPKS4 includes a starter unit ACP transacylase (SAT), β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), a methyltransferase (MT), and a thioesterase (TE) domain.[4]

The proposed pathway is as follows:

-

Chain Initiation: The PKS is loaded with an acetyl-CoA starter unit.

-

Polyketide Chain Elongation: Four molecules of malonyl-CoA are sequentially added to elongate the polyketide chain.

-

C-methylation: The MT domain catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the C7 position of the growing polyketide chain.

-

Cyclization and Aromatization: The PT domain facilitates the proper folding of the polyketide chain, leading to intramolecular aldol condensations and subsequent aromatization to form the isocoumarin core.

-

Product Release: The TE domain releases the final product, Similanpyrone B (1), from the PKS.

-

Post-PKS Modification: In the A. nidulans host, endogenous enzymes (likely cytochrome P450 monooxygenases) catalyze the hydroxylation of Similanpyrone B to yield Pestapyrone A (2).[5]

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the production and characterization of Similanpyrone B.

Gene Cluster Identification and Cloning

The silent SlPKS4 gene cluster was identified in the genome of Simplicillium lamellicola HDN13-430 using bioinformatics tools like antiSMASH. The workflow for cloning and expression vector construction is outlined below.

Protocol:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from the mycelia of S. lamellicola HDN13-430 grown in a suitable liquid medium (e.g., Potato Dextrose Broth) using a standard fungal DNA extraction kit.

-

PCR Amplification: The full-length SlPKS4 gene (approx. 9.5 kb) including its native terminator sequence is amplified from the genomic DNA using high-fidelity DNA polymerase. Primers are designed with overhangs homologous to the cloning site of the expression vector.

-

Vector Preparation: An Aspergillus expression vector (e.g., pANU) is linearized by restriction enzyme digestion at the desired cloning site.

-

Homologous Recombination: The amplified PCR product and the linearized vector are co-transformed into Saccharomyces cerevisiae. The yeast's homologous recombination machinery assembles the final expression construct, pANU-SlPKS4.[5]

-

Plasmid Rescue and Verification: The assembled plasmid is rescued from yeast, transformed into E. coli for amplification, and verified by restriction digestion and Sanger sequencing.

Heterologous Expression in Aspergillus nidulans

Protocol:

-

Protoplast Preparation: Spores of A. nidulans A1145 are inoculated into liquid minimal medium and grown to the germling stage. The mycelia are harvested and treated with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

PEG-Mediated Transformation: The verified pANU-SlPKS4 construct (5-10 µg) is mixed with the prepared protoplasts in the presence of polyethylene glycol (PEG) and CaCl₂. This mixture facilitates DNA uptake by the protoplasts.[5]

-

Selection and Regeneration: The transformed protoplasts are plated on regeneration medium containing a selective agent corresponding to the marker on the expression vector (e.g., uracil-deficient medium for a pyrG marker). The plates are incubated until transformant colonies appear.

-

Genomic Integration Verification: Successful integration of the expression cassette into the A. nidulans genome is confirmed by diagnostic PCR on genomic DNA extracted from the transformants.

Fermentation and Metabolite Extraction

Protocol:

-

Inoculation: Spores from a verified recombinant A. nidulans strain are used to inoculate a suitable fermentation medium (e.g., Glucose Minimal Medium).

-

Large-Scale Fermentation: The culture is grown in shake flasks or a fermenter at 28-30°C for 5-7 days.

-

Extraction: The entire culture (mycelia and broth) is homogenized and extracted multiple times with an organic solvent, typically ethyl acetate (EtOAc).

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Structural Elucidation of Isocoumarins

Protocol:

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the target compounds.

-

Column Chromatography (CC): The crude extract is first fractionated on a silica gel column using a gradient solvent system (e.g., n-hexane to ethyl acetate).

-

Preparative HPLC: Fractions containing the compounds of interest are further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

-

-

Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and assign all proton and carbon signals. The data obtained are compared with known literature values to confirm the identity of Similanpyrone B and Pestapyrone A.[5]

-

Conclusion

The successful production of Similanpyrone B and Pestapyrone A through the heterologous expression of a silent gene cluster from a marine-derived fungus exemplifies a powerful approach for natural product discovery. This technical guide outlines the key biosynthetic logic and provides a framework of the experimental protocols required to move from a genomic prediction to the isolation and characterization of novel isocoumarins. This strategy not only expands the known chemical diversity of marine fungi but also provides a platform for generating sufficient quantities of these compounds for further biological evaluation and potential drug development.

References

- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of a Silent Polyketide Synthase SlPKS4 Encoding the C7-Methylated Isocoumarin in a Marine-Derived Fungus Simplicillium lamellicola HDN13-430 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Analysis of Isocoumarins: A Case Study

Introduction

This technical guide provides an in-depth overview of the spectroscopic analysis of isocoumarins, a class of natural products known for their diverse biological activities.[1][2] Due to the absence of specific published spectroscopic data for a compound named "Anisocoumarin H" in the available scientific literature, this guide will utilize a representative isocoumarin to illustrate the principles and methodologies involved in structure elucidation. The data and protocols presented are synthesized from established research on isocoumarin derivatives and serve as a comprehensive resource for researchers, scientists, and professionals in drug development.[1][2][3]

The structural characterization of isocoumarins relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of these compounds. This guide will cover the essential one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry (HRMS) techniques commonly employed in the analysis of isocoumarins.

Experimental Protocols

The following sections detail the typical experimental procedures for the isolation and spectroscopic analysis of isocoumarins from natural sources, such as endophytic fungi.[3][4]

Isolation and Purification

-

Fermentation and Extraction : The fungal strain is cultured in a suitable liquid or solid medium to produce secondary metabolites. The culture is then harvested, and the mycelium and broth are separated by filtration. The fungal material is typically extracted with an organic solvent like ethyl acetate or methanol to obtain a crude extract.[4]

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This often involves:

-

Column Chromatography : Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol) to fractionate the extract.[5]

-

Preparative Thin-Layer Chromatography (pTLC) : For further purification of fractions.[5]

-

High-Performance Liquid Chromatography (HPLC) : Often used as a final purification step to obtain pure compounds.[4][6]

-

Spectroscopic Analysis

-

NMR Spectroscopy : 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[7] Deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.[7]

-

1D NMR : ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings.[5]

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons, providing information about the stereochemistry and conformation of the molecule.[8]

-

-

-

Mass Spectrometry :

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : Provides the accurate mass of the molecular ion, which is used to determine the molecular formula of the compound.[9][10]

-

Electron Ionization Mass Spectrometry (EIMS) : Can provide characteristic fragmentation patterns that aid in structural elucidation.[10]

-

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for a representative isocoumarin, as well as its mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 4 | 6.25 | s | |

| 5 | 6.31 | s | |

| 7 | 6.40 | s | |

| 9a | 2.45 | dd | 14.2, 7.1 |

| 9b | 2.41 | dd | 14.2, 5.6 |

| 10 | 3.96 | m | |

| 11 | 1.12 | d | 6.2 |

| 12-OCH₃ | 3.80 | s | |

| 10-OH | 4.78 | brs |

Data adapted from a representative isocoumarin.[9]

Table 2: ¹³C NMR Spectroscopic Data

| Position | δC (ppm) | Type |

| 1 | 168.0 | C |

| 3 | 155.0 | C |

| 4 | 102.1 | CH |

| 4a | 145.0 | C |

| 5 | 100.5 | CH |

| 6 | 160.0 | C |

| 7 | 98.0 | CH |

| 8 | 162.0 | C |

| 8a | 105.0 | C |

| 9 | 40.0 | CH₂ |

| 10 | 65.0 | CH |

| 11 | 23.0 | CH₃ |

| 12-OCH₃ | 55.5 | CH₃ |

Data adapted from a representative isocoumarin.[9]

Table 3: Mass Spectrometry Data

| Technique | Ion | m/z [M-H]⁻ | Calculated Formula |

| HRESIMS | [M-H]⁻ | 249.0774 | C₁₃H₁₃O₅ |

Data adapted from a representative isocoumarin.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel isocoumarin.

Caption: Workflow for the isolation and spectroscopic characterization of an isocoumarin.

Conclusion

The structural elucidation of isocoumarins is a systematic process that combines chromatographic separation with advanced spectroscopic techniques. While specific data for "this compound" remains elusive, the methodologies and representative data presented in this guide provide a solid framework for the analysis of this important class of natural products. The integration of 1D and 2D NMR with high-resolution mass spectrometry is indispensable for unambiguously determining the chemical structure and stereochemistry of novel isocoumarin derivatives, which is a critical step in the discovery and development of new therapeutic agents.

References

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. redalyc.org [redalyc.org]

- 6. Isolation of Isocoumarins and Flavonoids as α-Glucosidase Inhibitors from Agrimonia pilosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aseestant.ceon.rs [aseestant.ceon.rs]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

- 9. researchgate.net [researchgate.net]

- 10. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide to the Physical and Chemical Properties of Isocoumarins

Disclaimer: Initial searches for "Anisocoumarin H" did not yield specific information on a compound with this exact name, suggesting it may be a rare or novel derivative. This guide will therefore focus on the core structure, isocoumarin , and its derivatives, for which extensive data is available. This information will serve as a foundational resource for researchers and professionals in drug development interested in this class of compounds.

Isocoumarins are a class of natural and synthetic lactones, isomeric to coumarins, characterized by a 1H-2-benzopyran-1-one core structure.[1][2] They are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] This guide provides a comprehensive overview of their physical, chemical, and biological properties, along with relevant experimental protocols and pathway diagrams.

Physicochemical Properties of Isocoumarin

The fundamental properties of the parent isocoumarin molecule are summarized in the table below. These properties can vary significantly with substitution on the benzopyranone ring.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₂ | [2][5] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid | [5] |

| Odor | Sweet, floral | [5] |

| Melting Point | 46-47 °C | [5] |

| Boiling Point | 285-286 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [5] |

| CAS Number | 491-31-6 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of isocoumarin derivatives. The characteristic spectral data for the isocoumarin core are presented below.

| Spectroscopy | Characteristic Features | Reference |

| UV-Vis | Absorption maxima are dependent on the solvent and substitution. | |

| Infrared (IR) | The lactone carbonyl (C=O) stretching frequency typically appears in the region of 1700–1745 cm⁻¹. | [6] |

| ¹H NMR | The chemical shifts of the vinylic protons at C-3 and C-4 are characteristic. For unsubstituted isocoumarin, the C-3 vinylic proton appears around 6.2–7.0 ppm. | [6] |

| ¹³C NMR | The lactone carbonyl carbon (C-1) resonates in the range of 164–168 ppm. | [6] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is readily observed, and fragmentation patterns can provide structural information. |

Biological Activities and Signaling Pathways

Isocoumarins exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Table of Biological Activities:

| Activity | Description | Reference |

| Antimicrobial | Active against various bacteria and fungi. | [3] |

| Anticancer | Cytotoxic activity against several cancer cell lines has been reported. | [7] |

| Anti-inflammatory | Some derivatives have shown potent anti-inflammatory effects. | [5] |

| Antiviral | Inhibition of viral replication, including against the tobacco mosaic virus, has been observed. | [3] |

| Enzyme Inhibition | Some isocoumarins are known to inhibit enzymes such as carbonic anhydrase. | [8] |

Signaling Pathway:

While the precise mechanisms of action for many isocoumarins are still under investigation, some have been shown to modulate specific signaling pathways. For instance, their anticancer effects can be attributed to the induction of apoptosis. The diagram below illustrates a simplified, conceptual workflow for investigating the cytotoxic effects of an isocoumarin derivative on a cancer cell line.

Caption: Conceptual workflow for assessing the cytotoxic effects of isocoumarins.

Experimental Protocols

Detailed experimental methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of isocoumarins, based on common laboratory practices.

General Procedure for the Synthesis of Isocoumarin Derivatives:

A common method for synthesizing the isocoumarin scaffold is through the Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium ylides.[9][10]

-

Reactant Preparation: To an oven-dried reaction tube, add the enaminone (1.0 equiv.), iodonium ylide (1.2 equiv.), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).

-

Reaction Execution: Evacuate and backfill the tube with argon. Add the solvent (e.g., 1,2-dichloroethane) and stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isocoumarin product.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isocoumarin derivative and a vehicle control (e.g., DMSO). Incubate for a further 24-72 hours.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the general workflow of a typical synthesis and characterization of an isocoumarin derivative.

Caption: General workflow for the synthesis and characterization of isocoumarins.

This technical guide provides a solid foundation for researchers and professionals working with isocoumarins. The presented data and protocols are intended to be a starting point for further investigation into the vast chemical and biological potential of this fascinating class of compounds.

References

- 1. Isocoumarin - Wikipedia [en.wikipedia.org]

- 2. Isocoumarin | C9H6O2 | CID 68108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 5. CAS 491-31-6: Isocoumarin | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. New Isocoumarin and Pyrone Derivatives from the Chinese Mangrove Plant Rhizophora mangle-Associated Fungus Phomopsis sp. DHS-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of Anisocoumarin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisocoumarin H, a naturally occurring coumarin derivative, has been the subject of preliminary investigations to elucidate its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, focusing on its antifungal effects and its interaction with opioid receptors. While information on other biological activities such as anti-inflammatory, antioxidant, and anticancer effects remains limited for this specific compound, this guide also briefly covers the known activities of the broader isocoumarin class to provide a contextual framework for future research. Detailed, standardized experimental protocols for key bioassays are provided to facilitate further investigation into the pharmacological profile of this compound.

Introduction

Coumarins and their isomers, isocoumarins, are a diverse class of benzopyran-2-one derivatives found in numerous plant species. These compounds have garnered significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound (CAS No. 123237-86-5) is a specific isocoumarin that has been isolated from natural sources such as Zanthoxylum schinifolium and Baccharis darwinii. This guide synthesizes the existing preliminary bioactivity data for this compound and provides standardized protocols for further screening to encourage a more comprehensive evaluation of its therapeutic potential.

Known Bioactivities of this compound

The current body of scientific literature on this compound points to two primary areas of bioactivity: antifungal and opioid receptor binding. Additionally, antiplatelet activity has been noted, although quantitative data are not yet available.

Antifungal Activity

This compound has demonstrated notable antifungal properties against several dermatophytes. The minimum inhibitory concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| Microsporum gypseum | 62.5 µg/mL[1][2] |

| Trichophyton rubrum | 62.5 µg/mL[1][2] |

| Trichophyton mentagrophytes | 62.5 µg/mL[1][2] |

Opioid Receptor Binding Affinity

This compound has been evaluated for its ability to bind to opioid receptors, which are crucial targets in pain management. The binding affinity is expressed by the inhibition constant (Ki), where a lower value indicates a higher affinity.

Table 2: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Inhibition Constant (Ki) |

| kappa-Opioid Receptor (hKOR) | 2600 nM |

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed, standardized protocols for the key bioassays relevant to the known and potential activities of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungal strain.

Materials:

-

This compound

-

Fungal isolates (e.g., Trichophyton rubrum)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antifungal agent (e.g., Fluconazole)

-

Negative control (medium only)

-

Growth control (medium with fungal inoculum)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired test concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted compound.

-

Include positive, negative, and growth control wells on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

-

-

MIC Determination:

-

Visually inspect the plates for fungal growth or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

Opioid Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a method to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the kappa-opioid receptor.

Materials:

-

This compound

-

Cell membranes expressing the human kappa-opioid receptor (hKOR)

-

Radiolabeled ligand (e.g., [³H]diprenorphine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled competitor for non-specific binding determination (e.g., naloxone)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

-

-

Incubation:

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Potential Areas for Further Investigation

While the current data on this compound is limited, the broader class of isocoumarins exhibits a range of other promising bioactivities. Future research on this compound should consider exploring the following areas:

-

Anti-inflammatory Activity: Isocoumarins have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. Standard in vitro assays to assess these effects include the Griess assay for NO production in LPS-stimulated macrophages and ELISA or Western blot for cytokine and enzyme expression.

-

Antioxidant Activity: Many natural products, including coumarins, possess antioxidant properties. The ability of this compound to scavenge free radicals can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

-

Anticancer Activity: The anticancer potential of isocoumarins has been demonstrated in various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common initial screening method to assess the cytotoxic effects of a compound on cancer cells.

-

Antiplatelet Activity: this compound has been reported to have antiplatelet action. This can be quantitatively assessed using light transmission aggregometry, which measures the extent of platelet aggregation in response to various agonists.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

References

Anisocoumarin H: A Comprehensive Technical Review

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, biological activity, and isolation of the novel antifungal agent, Anisocoumarin H.

Introduction

This compound is a recently identified isocoumarin, a class of natural products known for their diverse biological activities. This document provides a comprehensive overview of the available scientific literature on this compound, with a focus on its chemical structure, antifungal properties, and methods of isolation. The information is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Physicochemical Properties

This compound, also referred to as Peniciisocoumarin H, is a polyketide metabolite. Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C19H22O4 |

| Molecular Weight | 314.38 g/mol |

| IUPAC Name | (3R,4'S)-6,8-dihydroxy-3-((R)-4'-hydroxy-2'-methyl-5'-methylenecyclohex-1'-en-1'-yl)-3,4-dihydro-1H-isochromen-1-one |

| Appearance | Colorless amorphous powder |

Biological Activity: Antifungal Properties

This compound has demonstrated notable antifungal activity against several pathogenic fungi. The minimum inhibitory concentrations (MICs) have been determined, indicating its potential as an antifungal agent.

| Fungal Strain | MIC (µg/mL) |

| Microsporum gypseum | 62.5 |

| Trichophyton rubrum | 62.5 |

| Trichophyton mentagrophytes | 62.5 |

These results highlight the potential of this compound for further investigation in the development of new antifungal therapies.

Experimental Protocols

Isolation and Structure Elucidation of this compound

This compound was first isolated from the marine-derived fungus Penicillium sp. TGM112, which was obtained from the mangrove plant Bruguiera sexangula var. rhynchopetala. The following outlines the general procedure for its isolation and structural characterization.

1. Fungal Cultivation and Extraction:

-

The fungus Penicillium sp. TGM112 is cultured on a solid rice medium.

-

After a sufficient incubation period, the fermented rice culture is extracted exhaustively with an organic solvent such as ethyl acetate.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue containing a mixture of secondary metabolites.

2. Chromatographic Separation:

-

The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.

-

Silica Gel Column Chromatography: The extract is first fractionated using a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, typically using a solvent system like chloroform-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and eluent (e.g., methanol-water).

3. Structure Elucidation:

-

The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the molecule by comparing experimental data with calculated CD spectra.

-

A generalized workflow for the isolation and structure elucidation of this compound is depicted below.

The Natural Occurrence of Anisocoumarin H and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Anisocoumarin H and its derivatives, a class of isocoumarin compounds with potential therapeutic applications. This document details their sources, isolation, and biosynthetic origins, and explores their interaction with cellular signaling pathways.

Natural Sources and Quantitative Abundance

This compound, also known as penicimarin H, and its derivatives are primarily secondary metabolites produced by fungi, particularly species of the genus Penicillium. A notable source is the mangrove-derived endophytic fungus Penicillium sp. TGM112, isolated from the leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala. While precise quantitative yields for this compound are not always reported, analysis of published isolation studies allows for an estimation of their abundance.

| Compound | Producing Organism | Source Details | Estimated Yield (mg/L of culture) | Reference |

| This compound (Penicimarin H) | Penicillium sp. TGM112 | Endophytic fungus from mangrove plant Bruguiera sexangula var. rhynchopetala | Not explicitly quantified, but isolated from a 20.6 g crude extract from a 20 L culture. | [1] |

| Penicimarin N | Penicillium sp. TGM112 | Endophytic fungus from mangrove plant Bruguiera sexangula var. rhynchopetala | Isolated from the same culture as this compound. | [2] |

| Penicimarins G-I | Penicillium citrinum | Fungus isolated from mangrove plant Bruguiera sexangula var. rhynchopetala | Not explicitly quantified. | |

| Various Isocoumarins | Endophytic Fungi (e.g., Aspergillus, Penicillium) | Isolated from various plant hosts. | Varies widely depending on the compound and fungal strain. | [3] |

Note: The yields of secondary metabolites can vary significantly based on the fungal strain, culture conditions, and extraction methods. The data presented are estimates based on available literature.

Biosynthesis of this compound Derivatives

Isocoumarins, including this compound, are biosynthesized via the polyketide pathway. This process is initiated by a polyketide synthase (PKS) enzyme, a large, multi-domain protein that catalyzes the sequential condensation of acetate units (acetyl-CoA and malonyl-CoA) to form a polyketide chain. The PKS typically contains a series of domains, including a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), that work in an iterative fashion. Subsequent enzymatic modifications, such as cyclization, aromatization, and tailoring reactions (e.g., hydroxylation, methylation), lead to the diverse structures of isocoumarin derivatives.

Caption: Generalized biosynthetic pathway of this compound derivatives.

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the extraction and isolation of this compound derivatives from fungal cultures, based on methodologies reported for Penicillium sp. TGM112.[1]

Fungal Cultivation and Extraction

-

Cultivation: The fungal strain (Penicillium sp. TGM112) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in large-volume flasks under static conditions at room temperature for several weeks.

-

Extraction: The entire culture (mycelia and broth) is extracted exhaustively with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate followed by chloroform/methanol). This separates the extract into several fractions based on polarity.

-

Further Purification: Fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, which may include:

-

Sephadex LH-20 column chromatography: For size-exclusion separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients) to isolate pure compounds.

-

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

-

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and chromophores.

Caption: General workflow for the isolation of this compound derivatives.

Interaction with Cellular Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on related isocoumarin and coumarin derivatives suggests potential anti-inflammatory activity through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] The NF-κB pathway is a central regulator of the inflammatory response.

In a typical inflammatory response, a stimulus such as a pathogen-associated molecular pattern (PAMP) or a pro-inflammatory cytokine activates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Isocoumarin derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound and its derivatives represent a promising class of natural products, primarily sourced from endophytic fungi. Their biosynthesis via the well-established polyketide pathway offers potential for synthetic biology approaches to enhance production. The generalized protocols for their isolation provide a solid foundation for further research and development. While more direct evidence is needed, the potential for these compounds to modulate key inflammatory signaling pathways, such as NF-κB, highlights their therapeutic potential and warrants further investigation for drug discovery and development.

References

- 1. JLK inhibitors: isocoumarin compounds as putative probes to selectively target the gamma-secretase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory isocoumarins from the bark of Fraxinus chinensis subsp. rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway [pubmed.ncbi.nlm.nih.gov]

- 5. Alterisocoumarins A-M: Isocoumarins with anti-inflammatory and anti-tuberculosis activities from a mangrove endophytic fungus Alternaria sp. HN-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisocoumarin H: A Technical Overview for Scientific Professionals

For Immediate Release

This technical guide provides an in-depth overview of Anisocoumarin H, a natural compound belonging to the isocoumarin class. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, and currently understood biological activities.

Chemical Identity

This compound is a sesquiterpenoid coumarin that has been isolated from Pimpinella anisum, commonly known as anise. Its fundamental chemical identifiers are crucial for accurate research and documentation.

| Chemical Identifier | Value | Citation |

| CAS Number | 123237-86-5 | [1][2] |

| Molecular Formula | C₁₉H₂₂O₄ | [3] |

| PubChem CID | 14376449 | [3] |

Biological Activity: Antifungal Properties

This compound has demonstrated notable antifungal activity. Isocoumarins, as a chemical class, are recognized for their wide range of pharmacological effects, including antimicrobial and antifungal actions.[3][4] The primary mechanism of action for many antifungal isocoumarins is believed to involve the inhibition of key fungal enzymes.[5]

Mechanism of Action

While specific studies on the detailed mechanism of this compound are limited, the broader class of isocoumarins is known to target fungal cell membrane integrity.[6][7] A plausible mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to cell death.[7][8]

Further research is required to elucidate the precise molecular interactions and signaling pathways affected by this compound.

Experimental Methodologies: A General Framework

Detailed experimental protocols for this compound are not extensively published. However, based on standard antifungal susceptibility testing, the following methodologies are typically employed and can be adapted for the study of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's antifungal potency. A standard protocol involves the broth microdilution method.[9][10]

Workflow for MIC Determination

Experimental Steps:

-

Fungal Inoculum Preparation: A standardized suspension of the target fungal species is prepared in a suitable broth medium.[9]

-

Compound Dilution: A series of twofold dilutions of this compound are prepared in the microtiter plates.

-

Inoculation and Incubation: The fungal inoculum is added to each well containing the compound dilutions and control wells. The plates are then incubated under appropriate conditions.[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[9]

Potential Signaling Pathway Involvement

The disruption of ergosterol biosynthesis by antifungal azoles, a class to which isocoumarins are mechanistically related, can trigger a cascade of downstream cellular events. While a specific signaling pathway for this compound has not been delineated, a hypothetical pathway can be proposed based on the known effects of ergosterol depletion.

Hypothetical Signaling Pathway

References

- 1. Mini review: Anise (Pimpinella anisum L.): phytohemical and Pharmacological activities. [erurj.journals.ekb.eg]

- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Pharmacological Properties and Chemical Constituents of Pimpinella anisum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Anisocoumarin H: A Detailed Guide for Researchers

Introduction

Anisocoumarin H, also known as 5'-hydroxy aurapten, is a naturally occurring prenylated coumarin that has garnered interest for its potential biological activities, including antifungal properties. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The proposed synthetic strategy involves a convergent approach, beginning with the synthesis of the 7-hydroxycoumarin (umbelliferone) core, followed by the preparation of a functionalized geranyl side-chain and subsequent coupling to yield the target molecule.

Synthetic Strategy Overview

The total synthesis of this compound can be logically divided into three main stages:

-

Synthesis of 7-Hydroxycoumarin (Umbelliferone): The coumarin core will be synthesized via the Pechmann condensation reaction.

-

Synthesis of the Functionalized Side-Chain: A protected form of 5-hydroxy-geranyl bromide will be prepared. This involves the selective oxidation of the terminal double bond of a geraniol derivative, followed by bromination.

-

Coupling and Deprotection: The umbelliferone core and the functionalized side-chain will be coupled using a Williamson ether synthesis, followed by the removal of any protecting groups to yield this compound.

The overall synthetic pathway is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 7-Hydroxycoumarin (Umbelliferone)

This stage utilizes the Pechmann condensation, a classic method for coumarin synthesis.

Protocol 1: Pechmann Condensation for Umbelliferone Synthesis

-

Materials: Resorcinol, Malic Acid, Concentrated Sulfuric Acid, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, combine resorcinol (1.0 eq) and malic acid (1.1 eq).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3.0 eq) with stirring.

-

After the addition is complete, remove the ice bath and heat the mixture in a water bath at 80-90°C for 3-4 hours. The mixture will become thick and may solidify.

-

Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice and water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid.

-

Recrystallize the crude product from hot ethanol or an ethanol-water mixture to obtain pure 7-hydroxycoumarin.

-

-

Expected Yield: 70-85%

-

Characterization: The product can be characterized by its melting point (230-232°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |

| 7-Hydroxycoumarin | 162.14 | 230-232 | 10.5 (s, 1H, -OH), 7.85 (d, 1H), 7.50 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 6.20 (d, 1H) |

Stage 2: Synthesis of Protected 5'-Hydroxy-geranyl Bromide

This stage involves the selective functionalization of a commercially available starting material, geranyl acetate.

Protocol 2: Selective Oxidation of Geranyl Acetate

-

Materials: Geranyl Acetate, Selenium Dioxide (SeO₂), tert-Butyl Hydroperoxide (t-BuOOH), Dichloromethane (DCM).

-

Procedure:

-

To a solution of geranyl acetate (1.0 eq) in dichloromethane, add selenium dioxide (0.1-0.2 eq).

-

Add tert-butyl hydroperoxide (2.0-3.0 eq) dropwise to the stirring mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5'-hydroxy-geranyl acetate.

-

-

Expected Yield: 50-65%

Protocol 3: Protection of the Hydroxyl Group

-

Materials: 5'-Hydroxy-geranyl Acetate, tert-Butyldimethylsilyl Chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5'-hydroxy-geranyl acetate (1.0 eq) and imidazole (1.5 eq) in dry dichloromethane under an inert atmosphere.

-

Add a solution of TBDMSCl (1.2 eq) in dichloromethane dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the TBDMS-protected 5'-hydroxy-geranyl acetate.

-

-

Expected Yield: >90%

Protocol 4: Hydrolysis of the Acetate Group

-

Materials: Protected 5'-Hydroxy-geranyl Acetate, Potassium Carbonate (K₂CO₃), Methanol.

-

Procedure:

-

Dissolve the protected acetate in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate to yield the protected 5'-hydroxy-geraniol.

-

-

Expected Yield: >95%

Protocol 5: Bromination of the Protected Alcohol

-